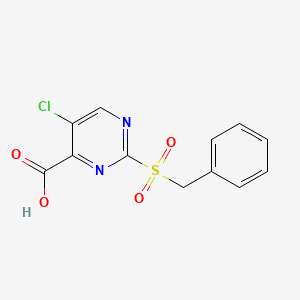

5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid

Description

5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by:

- A chlorine atom at position 5 of the pyrimidine ring.

- A phenylmethanesulfonyl group (-SO₂-CH₂-C₆H₅) at position 2.

- A carboxylic acid group (-COOH) at position 3.

Pyrimidine derivatives are widely explored in medicinal chemistry for their biological activity, particularly as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name |

2-benzylsulfonyl-5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-6-14-12(15-10(9)11(16)17)20(18,19)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVTZSBBLCTIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alcohols (ROH) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences physicochemical and biological properties.

Key Observations :

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (target compound) improve oxidative stability compared to sulfanyl (thioether) groups, which are prone to oxidation .

- Aromatic vs. Aliphatic Substituents : The phenyl group (target compound) may enhance π-π stacking interactions in biological targets, whereas aliphatic groups (e.g., cyclopropyl, isopropyl) improve membrane permeability .

Functional Group Variations at Position 4 and 6

Key Observations :

- Carboxylic Acid vs. Difluoromethyl : The carboxylic acid group (target compound) enhances water solubility, making it suitable for formulation, whereas difluoromethyl groups () increase hydrophobicity .

- Amino Substituents: Compounds with amino groups (e.g., ) may exhibit improved target binding via hydrogen bonding but require careful pH optimization .

Biological Activity

5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in biological research. This compound has garnered attention due to its unique chemical structure, which includes a chloro group and a sulfonyl moiety. Its biological activity is primarily attributed to its ability to interact with various molecular targets, making it a candidate for further investigation in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₃O₃S

- Molecular Weight : 283.72 g/mol

- CAS Number : 2175518-54-2

Structural Features

The compound features a pyrimidine ring substituted at the 2-position with a phenylmethanesulfonyl group, which enhances its reactivity and biological interactions. The presence of chlorine at the 5-position contributes to its unique pharmacological properties.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their catalytic activity. Furthermore, the compound may participate in π-π stacking interactions due to the aromatic nature of the phenyl group, stabilizing the enzyme-inhibitor complex.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have demonstrated its potential to inhibit certain kinases and proteases, which are crucial in various signaling pathways related to cancer and inflammation .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interference with cell cycle progression and modulation of apoptotic markers .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study conducted on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating that the compound effectively triggers programmed cell death .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound, demonstrating that it reduces levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it could be beneficial in managing conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.